molecular formula C18H15ClN4O3S2 B282774 N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide

Cat. No. B282774
M. Wt: 434.9 g/mol
InChI Key: HNCYZPVCKBFJJX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.

Mechanism of Action

The mechanism of action of N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in inflammation, oxidative stress, and cancer progression.
Biochemical and Physiological Effects:
Studies have shown that N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide can reduce inflammation and oxidative stress in various cell and animal models. It has also been shown to inhibit cancer cell growth and induce apoptosis. Additionally, it has been studied for its potential use in regulating glucose metabolism and preventing neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide in lab experiments is its potential therapeutic applications in various diseases. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

For research include investigating its mechanism of action, studying its potential use in combination with other drugs, and exploring its use in preventing and treating other diseases.

Synthesis Methods

The synthesis of N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide involves a multi-step process that begins with the reaction of 2-chloroaniline with ethyl 2-bromoacetate to form the intermediate compound. This intermediate is then treated with thiosemicarbazide to form the thiadiazole ring. The final compound is obtained by reacting the thiadiazole intermediate with 4-methoxybenzoyl chloride.

Scientific Research Applications

N-(5-{[2-(2-chloroanilino)-2-oxoethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)-4-methoxybenzamide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in treating diabetes and neurodegenerative diseases.

properties

Molecular Formula

C18H15ClN4O3S2

Molecular Weight

434.9 g/mol

IUPAC Name

N-[5-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-4-methoxybenzamide

InChI

InChI=1S/C18H15ClN4O3S2/c1-26-12-8-6-11(7-9-12)16(25)21-17-22-23-18(28-17)27-10-15(24)20-14-5-3-2-4-13(14)19/h2-9H,10H2,1H3,(H,20,24)(H,21,22,25)

InChI Key

HNCYZPVCKBFJJX-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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